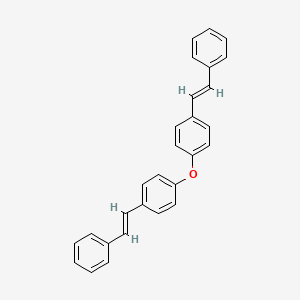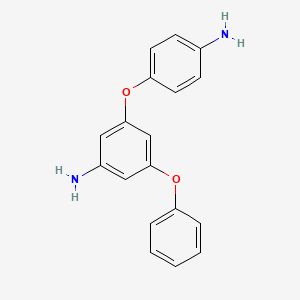![molecular formula C17H18N2O4S B11692897 Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)
Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プロピル{[3-シアノ-6-ヒドロキシ-4-(4-ヒドロキシフェニル)-4,5-ジヒドロピリジン-2-イル]スルファニル}アセテートは、シアノ基、ヒドロキシ基、スルファニルアセテート部分を含む独特の構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
プロピル{[3-シアノ-6-ヒドロキシ-4-(4-ヒドロキシフェニル)-4,5-ジヒドロピリジン-2-イル]スルファニル}アセテートの合成は、通常、複数段階の有機反応を伴います。最初のステップは、多くの場合、ピリジン環の形成を含み、続いてシアノ基とヒドロキシ基が導入されます。最後のステップは、塩基触媒や制御された温度などの特定の反応条件下で、スルファニルアセテート部分の添加を伴います。
工業生産方法
この化合物の工業生産は、品質と収率を確保するために連続フロー反応器を含む、大規模な有機合成技術を伴う場合があります。クロマトグラフィーなどの高度な精製方法の使用は、純粋な化合物を得るために不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-{[3-CYANO-4-(4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps, including the formation of the tetrahydropyridinyl core, the introduction of the cyano and hydroxyphenyl groups, and the final esterification to form the propyl acetate. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反応の分析
反応の種類
プロピル{[3-シアノ-6-ヒドロキシ-4-(4-ヒドロキシフェニル)-4,5-ジヒドロピリジン-2-イル]スルファニル}アセテートは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するために酸化される可能性があります。
還元: シアノ基は、アミンに還元される可能性があります。
置換: スルファニルアセテート部分は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) やパラジウム触媒を使用した水素ガス (H2) などの還元剤。
置換: チオールやアミンなどの求核剤は、塩基性条件下で使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、ヒドロキシ基の酸化によりケトンが生成される場合がありますが、シアノ基の還元により第一アミンが生成される可能性があります。
科学研究への応用
プロピル{[3-シアノ-6-ヒドロキシ-4-(4-ヒドロキシフェニル)-4,5-ジヒドロピリジン-2-イル]スルファニル}アセテートは、いくつかの科学研究に応用されています。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: 特に特定の病気の治療における潜在的な治療効果について調査されています。
産業: 新素材の開発に利用され、複雑な分子の合成における中間体として使用されます。
科学的研究の応用
PROPYL 2-{[3-CYANO-4-(4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
プロピル{[3-シアノ-6-ヒドロキシ-4-(4-ヒドロキシフェニル)-4,5-ジヒドロピリジン-2-イル]スルファニル}アセテートの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
クマリン: 生物活性で知られており、医薬品化学で広く使用されています。
ピロリジン: さまざまな生物活性を持つ、創薬における汎用性の高い足場です。
5-アミノピラゾール: 有機化学および医薬品化学における強力な試薬です。
独自性
プロピル{[3-シアノ-6-ヒドロキシ-4-(4-ヒドロキシフェニル)-4,5-ジヒドロピリジン-2-イル]スルファニル}アセテートは、明確な化学反応性と生物活性を付与する官能基の特定の組み合わせによりユニークです。その構造により、さまざまな化学修飾が可能になり、さまざまな研究および産業用途において貴重な化合物になります。
類似化合物との比較
Similar Compounds
Similar compounds include those with related structures, such as:
PROPYL 2-{[3-CYANO-4-(4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE analogs: Compounds with slight modifications to the core structure.
Thiazole-containing compounds:
Uniqueness
The uniqueness of PROPYL 2-{[3-CYANO-4-(4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and development.
特性
分子式 |
C17H18N2O4S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
propyl 2-[[5-cyano-4-(4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H18N2O4S/c1-2-7-23-16(22)10-24-17-14(9-18)13(8-15(21)19-17)11-3-5-12(20)6-4-11/h3-6,13,20H,2,7-8,10H2,1H3,(H,19,21) |
InChIキー |
SFSTVJPGAVWWGV-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)

![2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692851.png)
![4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11692859.png)


![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692890.png)
![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11692903.png)

